R-348 choline salt R-348 choline salt R-932348 choline is a dual JAK/SYK inhibitor potentially for treatment of dry eye disease.
Brand Name: Vulcanchem
CAS No.: 1620142-65-5
VCID: VC0540957
InChI: InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1
SMILES: CCC(=NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C)[O-].C[N+](C)(C)CCO
Molecular Formula: C28H36FN6O5S+
Molecular Weight: 587.6909

R-348 choline salt

CAS No.: 1620142-65-5

Cat. No.: VC0540957

Molecular Formula: C28H36FN6O5S+

Molecular Weight: 587.6909

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

R-348 choline salt - 1620142-65-5

Specification

CAS No. 1620142-65-5
Molecular Formula C28H36FN6O5S+
Molecular Weight 587.6909
IUPAC Name (1Z)-N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanimidate;2-hydroxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1
Standard InChI Key LVRVZPFTLOJOOC-UHFFFAOYSA-N
SMILES CCC(=NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C)[O-].C[N+](C)(C)CCO
Appearance Solid powder

Introduction

Molecular Composition and Structural Features

R-348 choline salt consists of two distinct components:

ComponentMolecular FormulaRole in Salt Formation
Sulfonamide CoreC23H21FN5O4SPrimary pharmacophore
Choline CounterionC5H14NOSolubility enhancer and ion pair

The sulfonamide core includes a fluorinated pyrimidine ring, a propargyl ether group, and a sulfonamide linkage. Choline, a trimethylammonium ethyl group, serves as the counterion, likely enhancing aqueous solubility .

Key Structural Elements

  • Fluorinated Pyrimidine Ring:

    • The 5-fluoro-4-(4-propargyloxyphenylamino)pyrimidin-2-yl moiety introduces electronic and steric effects critical for target binding.

    • Fluorine substitution enhances metabolic stability and modifies lipophilicity .

  • Propargyl Ether Group:

    • The OCC#C (propargyl ether) moiety may act as a bioisostere for hydrogen-bonding interactions or stabilize protein-ligand complexes.

  • Sulfonamide Linkage:

    • The sulfonamide group (SO2) is a common motif in kinase inhibitors, suggesting potential enzymatic inhibition activity .

Molecular Properties and Physicochemical Data

PropertyValueSource
Molecular Weight586.678 g/mol
SMILESCCC(=O)[N-]S(=O)(=O)c1c(ccc(c1)Nc2ncc(c(n2)Nc3ccc(cc3)OCC#C)F)C.OCCN+(C)C
InChI KeyLZMBOMHVTNXZSS-UHFFFAOYSA-M
Charge StateNeutral (zwitterionic)

Structural Breakdown via SMILES

The SMILES notation reveals two distinct fragments:

  • Sulfonamide Core:

    • CCC(=O)[N-]S(=O)(=O)c1c(ccc(c1)Nc2ncc(c(n2)Nc3ccc(cc3)OCC#C)F)C

    • Contains the sulfonamide group, fluorinated pyrimidine, and propargyl ether.

  • Choline Counterion:

    • OCC[N+](C)(C)C

    • Trimethylammonium ethyl group responsible for ionic interactions.

Data Tables for Structural and Chemical Analysis

Table 1: Molecular Formula and Components

ComponentFormulaMolecular Weight (g/mol)
Sulfonamide CoreC23H21FN5O4S483.515
Choline CounterionC5H14NO103.1628
TotalC28H35FN5O4S586.678

Table 2: Key Functional Groups and Their Roles

Functional GroupRole
Sulfonamide (SO2)Enzyme inhibition, solubility
Fluorinated PyrimidineMetabolic stability, binding
Propargyl Ether (OCC#C)Bioisosterism, covalent binding

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator